N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a biphenyl core with a carboxamide group and a sulfamoyl-substituted phenyl ring, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the biphenyl-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride The acid chloride is subsequently reacted with 4-aminobiphenyl to form the carboxamide intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-hydroxyphenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide
- N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}biphenyl-4-carboxamide
Uniqueness
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22N2O4S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H22N2O4S/c1-32-24-15-11-23(12-16-24)28-33(30,31)25-17-13-22(14-18-25)27-26(29)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-18,28H,1H3,(H,27,29) |
InChI Key |
PYMIRWYHQDYXNN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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